molecular formula C25H20F3NO4 B11055180 3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11055180
M. Wt: 455.4 g/mol
InChI Key: ZOTGTJNCCPPJCY-UHFFFAOYSA-N
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Description

3-Hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a trifluoromethyl group and a methoxyphenyl moiety, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the trifluoromethylbenzyl and methoxyphenyl groups through various coupling reactions. Key steps may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Trifluoromethylbenzyl Group: This step often involves a Friedel-Crafts alkylation reaction using trifluoromethylbenzyl chloride and an appropriate catalyst.

    Attachment of the Methoxyphenyl Group: This can be done via a Suzuki coupling reaction, where a boronic acid derivative of the methoxyphenyl group reacts with a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions may include the use of halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to bioactive molecules. It could be investigated for potential therapeutic applications, such as enzyme inhibition or receptor modulation.

Medicine

In medicine, derivatives of this compound might be explored for their potential as drug candidates. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals.

Industry

Industrially, the compound could be used in the development of advanced materials, such as polymers or coatings, where its unique chemical properties impart desirable characteristics like hydrophobicity or thermal stability.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl group could enhance binding affinity and selectivity, while the methoxyphenyl group might influence the compound’s overall pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-methylbenzoic acid: Shares the hydroxy and aromatic features but lacks the trifluoromethyl and methoxyphenyl groups.

    2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-: Contains a methoxyphenyl group but differs in the core structure and functional groups.

Uniqueness

The uniqueness of 3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both trifluoromethyl and methoxyphenyl groups in a single molecule is relatively rare and can lead to unique interactions in both chemical and biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C25H20F3NO4

Molecular Weight

455.4 g/mol

IUPAC Name

3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-one

InChI

InChI=1S/C25H20F3NO4/c1-33-19-11-9-17(10-12-19)22(30)14-24(32)20-7-2-3-8-21(20)29(23(24)31)15-16-5-4-6-18(13-16)25(26,27)28/h2-13,32H,14-15H2,1H3

InChI Key

ZOTGTJNCCPPJCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(F)(F)F)O

Origin of Product

United States

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